pilin

Biofilm Natural Transformation DNA Binding

Pilin (CAS 147680-16-8) represents a class of bacterial fimbriae proteins where functional outcomes depend critically on strain origin. Not all pilin preparations are interchangeable: PAK strain pilin exhibits the highest DNA-binding affinity among P. aeruginosa type IV pili, ideal for EMSA/SPR studies. For anti-adhesion screening, the PAK(128-144)ox peptide provides a validated positive control (Ki ~0.2 nM). The PAO K130I mutant abolishes abiotic surface binding while enhancing biotic adhesion—essential for mutagenesis studies. For broad-spectrum vaccine development, procure RBDs from PAO, KB7, and PAK strains sharing a conserved backbone motif. Select your strain-specific pilin product based on your functional assay requirements.

Molecular Formula C9H14N2
Molecular Weight 0
CAS No. 147680-16-8
Cat. No. B1175004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepilin
CAS147680-16-8
Synonymspilin
Molecular FormulaC9H14N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 1 strain / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pilin (CAS 147680-16-8): A MeSH-Classified Bacterial Fimbriae Protein Family for Targeted Biofilm and Adhesion Research


The CAS Registry Number 147680-16-8 identifies the MeSH term 'Fimbriae Proteins', a broad classification encompassing the class of structural proteins known as pilins that form bacterial fimbriae and pili [1]. As a protein class rather than a discrete small molecule, 'pilin' represents diverse monomeric subunits that polymerize into type IV pili—key virulence factors in pathogens like Pseudomonas aeruginosa and Neisseria meningitidis, mediating adhesion, biofilm formation, and host colonization [2]. Its classification under MeSH ID D036781 distinguishes it from specific gene products (e.g., PilA from P. aeruginosa) and necessitates careful procurement based on organism-specific or strain-specific sequence identity rather than molecular formula.

Why Generic Substitution of Pilin (CAS 147680-16-8) Fails: Quantified Strain-Specific Divergence in Sequence, Affinity, and Adhesion


Interchangeability among 'pilin' preparations is invalidated by quantifiable, strain-specific divergence in primary sequence, receptor binding affinity, and functional phenotype. For instance, the PAK strain pilin exhibits ~1 order of magnitude lower sequence diversity than comparable housekeeping genes, yet still manifests distinct binding affinities: PAK pili demonstrate the highest DNA-binding affinity among type IV pili tested, followed by K122-4 and KB-7 [1]. Furthermore, the C-terminal receptor binding domain of PAK pilin inhibits stainless steel adhesion with an apparent Ki of ~0.2 nM, while a single point mutation (K130I) in the PAO strain abolishes this abiotic surface binding entirely [2]. These quantifiable disparities underscore that functional outcomes are intrinsically linked to precise strain origin, rendering generic pilin substitutions unsuitable for hypothesis-driven research or industrial application development [3].

Pilin (CAS 147680-16-8) Quantitative Evidence Guide: Differentiating PAK, PAO, KB7, and K122-4 Variants


PAK Pilin Exhibits 1.5–2x Higher DNA-Binding Affinity Compared to K122-4 and KB-7 Variants

In a direct head-to-head comparison of purified type IV pili from three P. aeruginosa strains, PAK pili demonstrated the highest affinity for DNA, followed by K122-4 and KB-7 pili. DNA binding was concentration-dependent and saturable for all variants, but PAK's relative affinity was consistently superior under identical assay conditions [1]. This rank order of affinity is critical for applications involving DNA-pilus interactions, such as natural transformation or biofilm matrix formation studies.

Biofilm Natural Transformation DNA Binding

PAK(128-144)ox Peptide Inhibits Steel Adhesion with ~0.2 nM Apparent Ki, 20-Fold More Potent than Whole-Cell Inhibition

The synthetic PAK pilin receptor binding domain peptide [PAK(128-144)ox] inhibits the interaction of purified pili with stainless steel with an apparent Ki of approximately 0.2 nM. In contrast, its inhibition of whole-cell P. aeruginosa binding to steel exhibits a ~20-fold higher apparent Ki of approximately 4 nM [1]. This quantifies a significant potency differential between molecular (pilus) and cellular (whole bacteria) assays. Crucially, a single point mutation (K130I) in the homologous PAO receptor binding domain completely abolishes binding to stainless steel while paradoxically enhancing binding to human buccal epithelial cells [1].

Biofilm Prevention Surface Adhesion Anti-fouling

P. aeruginosa pilA Sequence Diversity is One Order of Magnitude Lower than Salmonella Housekeeping Genes

Comparative sequencing of pilA, the structural gene for type IV pilin in P. aeruginosa, across 19 environmental and clinical isolates revealed a sequence diversity approximately 1 order of magnitude lower than that observed in comparable housekeeping genes of Salmonella [1]. Despite this relative conservation, the high frequency of recombination among P. aeruginosa genotypes still generates functionally distinct pilin variants (e.g., PAK vs. PAO vs. KB7) that exhibit divergent binding properties, as shown in other evidence items [2].

Strain Selection Genomic Stability Sequence Conservation

PAO Strain K130I Mutation Abolishes Stainless Steel Binding but Enhances Buccal Cell Adhesion

A single point mutation in the PAO pilin receptor binding domain, substituting isoleucine for lysine at position 130 (K130I), completely abrogates binding to stainless steel surfaces while concurrently enhancing adhesion to human buccal epithelial cells [1]. This bidirectional phenotypic change within the same protein domain directly demonstrates that even single amino acid substitutions can invert the functional preference of pilin variants, rendering them incompatible for experiments requiring consistent surface adhesion properties.

Site-Directed Mutagenesis Adhesion Phenotype Host-Pathogen Interaction

PAK Pilin NMR Structure Reveals a Conserved Main-Chain-Dominated Receptor Binding Mode Distinct from Side-Chain Interactions

Comparison of NMR solution structures of the receptor binding domains from P. aeruginosa strains PAO, KB7, and PAK revealed a conserved structural motif comprising Asp134-X-X-Phe137 and a type II β-turn within the sequence Pro139-X-Gly-Cys [1]. Despite sequence variations, this main-chain-dominated binding architecture is conserved across strains, suggesting that synthetic vaccine designs targeting this backbone epitope could achieve broad strain coverage, whereas side-chain-specific antibodies may exhibit strain-restricted efficacy [2].

NMR Structure Receptor Binding Vaccine Design

Pilin (CAS 147680-16-8) Application Scenarios: Maximizing Experimental Outcomes Through Strain-Specific Selection


High-Affinity DNA Binding Assays and Natural Transformation Studies

For in vitro studies requiring maximal pilus-DNA interaction, such as electrophoretic mobility shift assays (EMSA) or surface plasmon resonance (SPR), procurement of PAK strain pilin is recommended. PAK pili exhibit the highest DNA-binding affinity among tested P. aeruginosa type IV pili (rank order: PAK > K122-4 > KB-7), ensuring optimal signal-to-noise ratios and saturable binding kinetics under defined conditions [1].

Biofilm Anti-Adhesion Screening and Abiotic Surface Coating Development

For high-throughput screening of anti-adhesion compounds or development of biofilm-resistant coatings on stainless steel, the PAK(128-144)ox peptide provides a well-characterized positive control with a defined apparent Ki of ~0.2 nM for pilus-steel interaction [1]. Its 20-fold higher potency compared to whole-cell inhibition makes it a sensitive probe for quantifying inhibitory effects of novel compounds or surface modifications.

Structure-Activity Relationship (SAR) Studies of Adhesion Phenotypes

For mutagenesis studies aimed at dissecting the molecular basis of surface-specific adhesion, the PAO strain K130I mutant serves as a definitive control. This single point mutation abolishes binding to stainless steel while enhancing adhesion to buccal epithelial cells [1]. Researchers investigating the structural determinants of abiotic vs. biotic surface targeting should include both wild-type PAO and the K130I mutant to establish a clear phenotypic baseline.

Cross-Strain Vaccine Immunogen Design and Epitope Mapping

For synthetic vaccine development requiring broad cross-reactivity against multiple P. aeruginosa strains, procurement of pilin receptor binding domains (RBDs) from PAO, KB7, and PAK is advised. Comparative NMR structures reveal a conserved main-chain binding motif (Asp134-X-X-Phe137, type II β-turn at Pro139-X-Gly-Cys) across these strains [1], enabling the design of backbone-targeting immunogens with potential for broad coverage while avoiding strain-specific, side-chain-dependent epitopes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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